molecular formula C17H19BrN2O B412493 N-(2-adamantylideneamino)-4-bromobenzamide

N-(2-adamantylideneamino)-4-bromobenzamide

Cat. No.: B412493
M. Wt: 347.2g/mol
InChI Key: ASJVJFQXAQMIFB-UHFFFAOYSA-N
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Description

4-bromo-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide is a complex organic compound with the molecular formula C17H19BrN2O and a molecular weight of 347.2 g/mol This compound is characterized by its unique tricyclic structure, which includes a bromine atom and a benzohydrazide moiety

Preparation Methods

The synthesis of 4-bromo-N’-tricyclo[3311~3,7~]dec-2-ylidenebenzohydrazide typically involves multiple steps, starting with the preparation of the tricyclic coreThe final step involves the formation of the benzohydrazide moiety through a condensation reaction with benzohydrazide .

Chemical Reactions Analysis

4-bromo-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.

    Condensation Reactions: The benzohydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-bromo-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The tricyclic structure allows it to fit into binding sites with high specificity, while the bromine atom and benzohydrazide moiety contribute to its reactivity and binding affinity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

4-bromo-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide can be compared with other similar compounds, such as:

    1-Adamantaneacetic acid: Another tricyclic compound with a different functional group, used in similar applications.

    2-Bromoadamantane: A simpler tricyclic compound with a bromine atom, used as an intermediate in organic synthesis.

    3,5-Dimethyl-1-bromoadamantane: A tricyclic compound with additional methyl groups, used in the synthesis of pharmaceuticals and other organic compounds.

The uniqueness of 4-bromo-N’-tricyclo[331

Properties

Molecular Formula

C17H19BrN2O

Molecular Weight

347.2g/mol

IUPAC Name

N-(2-adamantylideneamino)-4-bromobenzamide

InChI

InChI=1S/C17H19BrN2O/c18-15-3-1-12(2-4-15)17(21)20-19-16-13-6-10-5-11(8-13)9-14(16)7-10/h1-4,10-11,13-14H,5-9H2,(H,20,21)

InChI Key

ASJVJFQXAQMIFB-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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